Cas no 746651-81-0 (2-Bromo-2'-carboethoxybenzophenone)

2-Bromo-2'-carboethoxybenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-2'-carboethoxybenzophenone
- ethyl 2-(2-bromobenzoyl)benzoate
- 746651-81-0
- MFCD00672026
- DTXSID80641435
- AKOS016017799
-
- MDL: MFCD00672026
- Inchi: InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3
- InChI Key: JXUKALKOTRMRIW-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Computed Properties
- Exact Mass: 332.00500
- Monoisotopic Mass: 332.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 4.2
Experimental Properties
- PSA: 43.37000
- LogP: 3.85680
2-Bromo-2'-carboethoxybenzophenone Security Information
2-Bromo-2'-carboethoxybenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-2'-carboethoxybenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB361630-2 g |
2-Bromo-2'-carboethoxybenzophenone; 97% |
746651-81-0 | 2g |
€786.50 | 2022-03-02 | ||
TRC | B066285-500mg |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 500mg |
$ 480.00 | 2022-06-07 | ||
abcr | AB361630-2g |
2-Bromo-2'-carboethoxybenzophenone, 97%; . |
746651-81-0 | 97% | 2g |
€1065.20 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781050-1g |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 98% | 1g |
¥15895.00 | 2024-07-28 | |
abcr | AB361630-5g |
2-Bromo-2'-carboethoxybenzophenone, 97%; . |
746651-81-0 | 97% | 5g |
€1845.60 | 2024-04-16 | |
abcr | AB361630-1g |
2-Bromo-2'-carboethoxybenzophenone, 97%; . |
746651-81-0 | 97% | 1g |
€615.50 | 2024-04-16 | |
TRC | B066285-250mg |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 250mg |
$ 290.00 | 2022-06-07 | ||
Fluorochem | 201481-1g |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 97% | 1g |
£340.00 | 2022-03-01 | |
Ambeed | A764698-1g |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 95+% | 1g |
$319.0 | 2024-04-17 | |
A2B Chem LLC | AE05993-5g |
2-Bromo-2'-carboethoxybenzophenone |
746651-81-0 | 97% | 5g |
$1288.00 | 2024-04-19 |
2-Bromo-2'-carboethoxybenzophenone Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 2-Bromo-2'-carboethoxybenzophenone
Introduction to 2-Bromo-2'-carboethoxybenzophenone (CAS No. 746651-81-0)
2-Bromo-2'-carboethoxybenzophenone, with the chemical formula C14H11BrO2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 746651-81-0, has garnered attention due to its versatile applications in the development of novel agrochemicals, pharmaceutical intermediates, and advanced material sciences. The presence of both bromine and carboethoxy functional groups makes it a valuable precursor in synthetic chemistry, enabling diverse modifications and reactions that are pivotal for drug discovery and industrial applications.
The structural motif of 2-Bromo-2'-carboethoxybenzophenone consists of a benzophenone core substituted with a bromine atom at the 2-position and a carboethoxy group at the 2'-position. This specific arrangement imparts unique reactivity, making it a preferred choice for researchers aiming to develop complex molecular architectures. The benzophenone moiety is particularly noteworthy, as it serves as a common scaffold in the synthesis of heterocyclic compounds, which are integral to many modern medicinal agents.
In recent years, the demand for specialized intermediates like 2-Bromo-2'-carboethoxybenzophenone has surged, driven by advancements in synthetic methodologies and the increasing complexity of pharmaceutical targets. The bromine atom at the 2-position facilitates various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing biaryl systems found in numerous biologically active molecules. Meanwhile, the carboethoxy group can be further functionalized through hydrolysis or reduction to introduce other pharmacophores, enhancing the compound's utility in medicinal chemistry.
One of the most compelling applications of CAS No. 746651-81-0 is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancers and inflammatory diseases. Kinase inhibitors often require precise molecular frameworks to interact effectively with their target enzymes. The benzophenone core provides a rigid structure that can be fine-tuned through derivatization, while the bromine and carboethoxy groups offer handles for further chemical manipulation. Recent studies have demonstrated that derivatives of 2-Bromo-2'-carboethoxybenzophenone exhibit promising inhibitory activity against various kinases, including those involved in tumor proliferation and angiogenesis.
The pharmaceutical industry has also explored the use of 2-Bromo-2'-carboethoxybenzophenone in the development of antimicrobial agents. The structural features of this compound allow for interactions with bacterial enzymes and cell wall components, leading to potent antibacterial effects. Researchers have reported novel derivatives that exhibit enhanced efficacy against multidrug-resistant pathogens while maintaining low toxicity profiles. This aligns with global efforts to combat antibiotic resistance, making compounds like CAS No. 746651-81-0 indispensable in modern drug discovery.
Beyond pharmaceuticals, 2-Bromo-2'-carboethoxybenzophenone finds utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The extended π-conjugation system inherent in benzophenone derivatives contributes to their optoelectronic properties, making them suitable for use in light-emitting devices and sensors. Furthermore, the bromine substituent allows for further functionalization via transition-metal-catalyzed reactions, enabling the design of tailored materials with specific functionalities.
The synthesis of CAS No. 746651-81-0 typically involves bromination and esterification reactions starting from commercially available precursors such as benzophenone. Advanced synthetic techniques have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods often incorporate green chemistry principles to minimize waste and reduce environmental impact, reflecting broader trends in chemical manufacturing.
In conclusion, 2-Bromo-2'-carboethoxybenzophenone (CAS No. 746651-81-0) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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